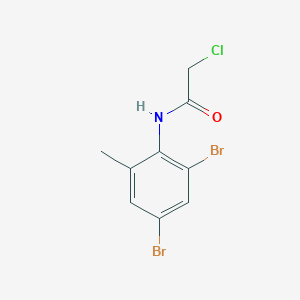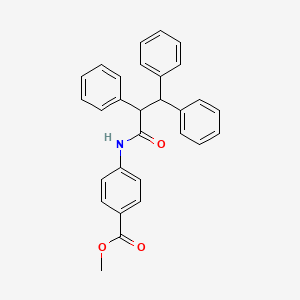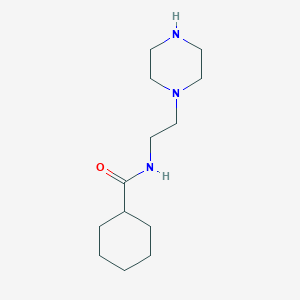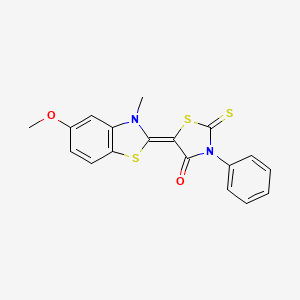![molecular formula C21H15N3O4 B11990203 (4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 1322000-08-7](/img/structure/B11990203.png)
(4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a furan ring. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 5-(2-nitrophenyl)-2-furaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of (4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-5-methyl-4-{[5-(2-aminophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with an amino group instead of a nitro group.
(4E)-5-methyl-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a chloro group instead of a nitro group.
(4E)-5-methyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The uniqueness of (4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of the nitrophenyl group, in particular, provides unique electronic properties that can be exploited in various applications.
Propriétés
Numéro CAS |
1322000-08-7 |
|---|---|
Formule moléculaire |
C21H15N3O4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(4E)-5-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H15N3O4/c1-14-18(21(25)23(22-14)15-7-3-2-4-8-15)13-16-11-12-20(28-16)17-9-5-6-10-19(17)24(26)27/h2-13H,1H3/b18-13+ |
Clé InChI |
KTKVCKOQUXUOJZ-QGOAFFKASA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11990122.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11990131.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990135.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11990143.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990145.png)







![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11990207.png)
